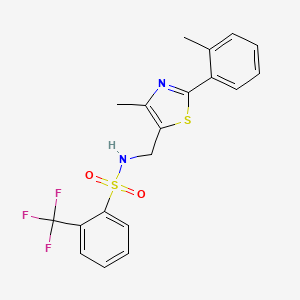
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17F3N2O2S2 and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and possible therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant anti-inflammatory and anticancer properties. The thiazole ring is known for its role in modulating various biological pathways, including those involved in cell proliferation and apoptosis.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound were evaluated against a panel of cancer cells.
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SISO (Cervical) | 3.77 | Induces apoptosis through caspase activation |
| RT-112 (Bladder) | 2.38 | Inhibits proliferation via cell cycle arrest |
| MCF7 (Breast) | 5.00 | Promotes oxidative stress leading to cell death |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.
Table 2: Apoptosis Induction Data
| Treatment Concentration (IC50) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|
| Control | 10.2 | 5.0 |
| IC50 | 17.2 | 12.0 |
| 2x IC50 | 30.0 | 25.0 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects by inhibiting immune cell activation and proliferation. This is particularly relevant for conditions characterized by chronic inflammation.
Case Studies
- Cervical Cancer Study : In a study involving cervical cancer cell lines, this compound demonstrated significant growth inhibition with an IC50 value of 3.77 μM, highlighting its potential as a therapeutic agent in cervical cancer treatment.
- Bladder Cancer Study : Another investigation showed that the compound inhibited RT-112 bladder cancer cells at an IC50 of 2.38 μM, suggesting its effectiveness across different types of malignancies.
Propiedades
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S2/c1-12-7-3-4-8-14(12)18-24-13(2)16(27-18)11-23-28(25,26)17-10-6-5-9-15(17)19(20,21)22/h3-10,23H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIKXBUKCDCISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














